molecular formula C8H6N2O2S B100235 4-Methyl-2-nitrophenyl isothiocyanate CAS No. 17614-74-3

4-Methyl-2-nitrophenyl isothiocyanate

Cat. No.: B100235
CAS No.: 17614-74-3
M. Wt: 194.21 g/mol
InChI Key: CUQUTWSUXWDJKF-UHFFFAOYSA-N
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Description

4-Methyl-2-nitrophenyl isothiocyanate is a useful research compound. Its molecular formula is C8H6N2O2S and its molecular weight is 194.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Characterization

  • Synthesis of Triazole Derivatives : 4-Methyl-2-nitrophenyl isothiocyanate is involved in the synthesis of various chemical compounds. For instance, 4-nitro benzoyl isothiocyanate was used to synthesize 5-(4-nitrophenyl)-l-phenyl IH-1,2,4-triazole-3(2H)-thione and its derivatives, which were then screened for antibacterial and antifungal activities (Gondhani et al., 2013).

Catalysis and Chemical Reactions

  • Catalysis in Transesterification : Arylaminothiocarbonylpyridinium salts, derived from the reaction of 4-nitrophenyl isothiocyanate, showed effectiveness as organocatalysts for transesterification reactions of methyl carboxylates and alcohols. This highlights the potential of this compound derivatives in facilitating important chemical transformations (Ishihara et al., 2008).

Environmental and Analytical Chemistry

  • Biodegradation and Environmental Remediation : Compounds related to this compound, like 3-Methyl-4-nitrophenol, have been studied for their environmental impact, particularly in the context of biodegradation by specific bacterial strains. This research is crucial for understanding the environmental fate of these compounds and for developing strategies for bioremediation (Bhushan et al., 2000).

Biosensing and Detection Technologies

  • Biosensor Development for Pesticide Detection : Research has been conducted on the development of biosensors using nanoparticles and lipase enzymes for the sensitive detection of pesticides like methyl parathion. This research demonstrates the potential of this compound and its derivatives in the field of biosensing and environmental monitoring (Ma et al., 2018).

Pharmacological and Biological Studies

  • Antimicrobial Activity : Isothiocyanate derivatives, including those related to this compound, have been synthesized and tested for their antimicrobial activity against various plant pathogens. These studies contribute to the understanding of the biological activities of these compounds and their potential use in agricultural and pharmacological applications (Tang et al., 2018).

Safety and Hazards

The safety data sheet suggests using personal protective equipment as required and avoiding contact with skin, eyes, or clothing . It should not be released into the environment and should not be allowed to contaminate the groundwater system .

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 4-Methyl-2-nitrophenyl isothiocyanate are currently unknown Given the reactivity of isothiocyanates, it is plausible that this compound could influence multiple pathways, depending on its targets

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and stability. Moreover, the compound may cause severe skin burns, eye damage, and may be toxic if inhaled . Therefore, it should be handled with care, preferably in a well-ventilated area while wearing appropriate protective equipment .

Properties

IUPAC Name

1-isothiocyanato-4-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c1-6-2-3-7(9-5-13)8(4-6)10(11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQUTWSUXWDJKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=C=S)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30170088
Record name 4-Methyl-2-nitrophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30170088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17614-74-3
Record name 4-Methyl-2-nitrophenyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017614743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-2-nitrophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30170088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17614-74-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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